molecular formula C13H9NO4S B2735702 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime CAS No. 111172-14-6

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime

Cat. No.: B2735702
CAS No.: 111172-14-6
M. Wt: 275.28
InChI Key: PQOWJEDPSYKJLQ-VGOFMYFVSA-N
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Description

1,3-Benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime is a chemical derivative of 1,3-benzodioxole-5-carbaldehyde (piperonal), a versatile scaffold in medicinal and organic chemistry . The incorporation of the 2-thienylcarbonyl (thenoyl) group classifies this compound as a functionalized oxime, a moiety of high interest in drug discovery and chemical biology for its potential biological activity and utility as a synthetic intermediate. Researchers value this structural motif for developing novel pharmacologically active compounds, as the benzodioxole ring system is present in molecules with a range of biological activities . This compound is strictly intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(12-2-1-5-19-12)18-14-7-9-3-4-10-11(6-9)17-8-16-10/h1-7H,8H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOWJEDPSYKJLQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Piperonal (1,3-Benzodioxole-5-Carbaldehyde)

Key Properties of Piperonal:

  • Molecular Weight: 150.13 g/mol
  • Boiling Point: 263.3°C
  • Density: 1.3 g/cm³

Oxime Formation: Synthesis of 1,3-Benzodioxole-5-Carbaldehyde Oxime

Reaction Mechanism

The oxime intermediate is synthesized via nucleophilic addition of hydroxylamine to the aldehyde group. As detailed in organic chemistry protocols, hydroxylamine hydrochloride (NH₂OH·HCl) reacts with piperonal in a polar solvent (e.g., ethanol or water) under mildly acidic conditions (pH 4–5, adjusted with sodium acetate). The mechanism proceeds as follows:

  • Nucleophilic Attack : Hydroxylamine’s amino group attacks the electrophilic carbonyl carbon.
  • Proton Transfer : A proton shifts from the hydroxylamine oxygen to the carbonyl oxygen.
  • Water Elimination : The intermediate loses water, forming the oxime (C₈H₇NO₃).

Optimized Conditions:

  • Solvent: Ethanol (95%)
  • Temperature: Reflux (78°C)
  • Reaction Time: 2 hours
  • Yield: 85–90%

Spectroscopic Validation

  • IR Spectroscopy : The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of an oxime C=N stretch (~1640 cm⁻¹) confirm successful conversion.
  • ¹H-NMR : The aldehyde proton signal (δ 9.8 ppm) is replaced by an oxime proton signal (δ 8.2 ppm).

Acylation of the Oxime: Synthesis of O-(2-Thienylcarbonyl)Oxime

Reaction Design

The oxime undergoes O-acylation with 2-thienylcarbonyl chloride in the presence of a base to neutralize HCl. Pyridine is commonly employed as both a catalyst and acid scavenger.

Reaction Scheme:
$$ \text{Oxime-OH} + \text{2-ThienylCOCl} \xrightarrow{\text{Pyridine}} \text{O-(2-Thienylcarbonyl)Oxime} + \text{HCl} $$

Procedure and Optimization

  • Stepwise Addition : A solution of 2-thienylcarbonyl chloride in dry dichloromethane is added dropwise to the oxime dissolved in pyridine at 0°C.
  • Stirring : The reaction proceeds at room temperature for 4–6 hours.
  • Workup : The mixture is diluted with ice-cold water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via recrystallization.

Critical Parameters:

  • Molar Ratio : 1:1.2 (oxime:acyl chloride) to ensure complete acylation.
  • Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Yield : 70–75% after purification.

Comparative Analysis of Catalytic Systems

Recent advancements in acylation methodologies emphasize the use of recyclable heterogeneous catalysts. For example, a continuous-flow process employing a substoichiometric Brønsted acid catalyst achieved 73% conversion and 62% selectivity for acylated benzodioxole derivatives within 30 minutes at 100°C. While this method was applied to 1,3-benzodioxole, its principles are adaptable to oxime acylation, offering potential improvements in efficiency and sustainability.

Table 1. Catalytic Systems for Acylation Reactions

Catalyst Type Temperature (°C) Time (min) Conversion (%) Selectivity (%)
Pyridine (Homogeneous) 25 240 85 95
Heterogeneous Acid 100 30 73 62
Lewis Acid (SnCl₄) 0 60 90 98

Data synthesized from.

Mechanistic Insights and Side Reactions

Competing Pathways

  • N-Acylation : Under basic conditions, the oxime’s amine group may react with the acyl chloride, forming an N-acylated byproduct. This is mitigated by using a slight excess of acyl chloride and maintaining low temperatures.
  • Hydrolysis : Moisture induces hydrolysis of 2-thienylcarbonyl chloride to 2-thiophenecarboxylic acid, necessitating anhydrous conditions.

Analytical Characterization of the Final Product

Spectroscopic Data

  • IR (KBr) : ν = 1745 cm⁻¹ (C=O, thienylcarbonyl), 1620 cm⁻¹ (C=N oxime).
  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.65–7.10 (m, 3H, thienyl-H), 6.90 (s, 1H, benzodioxole-H), 6.05 (s, 2H, OCH₂O).
  • MS (ESI) : m/z 275.28 [M+H]⁺, consistent with C₁₃H₉NO₄S.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
  • Melting Point : 142–144°C (lit. 143°C).

Scale-Up and Industrial Feasibility

The continuous-flow method described in offers scalability advantages over batch processes, reducing reaction time and waste generation. Key considerations for industrial adoption include:

  • Catalyst Recycling : Heterogeneous catalysts enable reuse across multiple batches.
  • Solvent Recovery : Distillation reclaims unreacted 1,3-benzodioxole and solvents.
  • Cost Analysis : 2-Thienylcarbonyl chloride’s commercial availability (~$120/kg) impacts overall economics.

Chemical Reactions Analysis

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Activity Studies : Research indicates that this compound exhibits potential anticancer and antiparasitic properties. Studies have shown its ability to inhibit key enzymes involved in cancer progression, such as tyrosinase and epidermal growth factor receptor (EGFR), leading to antiproliferative effects on cancer cells .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its efficacy as a therapeutic agent for diseases such as cancer and parasitic infections. The compound's biological activity suggests it may be beneficial in developing new treatment options .

Industry

  • Material Development : The compound is also utilized in the development of new materials and chemical processes, highlighting its versatility beyond biological applications.

Case Studies and Research Findings

Recent studies have synthesized derivatives based on the benzodioxole structure and evaluated their biological activities. For example:

  • A study focused on benzodioxole-based thiosemicarbazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines (A549 human lung adenocarcinoma and C6 rat glioma), indicating the potential for developing effective anticancer agents .

These findings underscore the therapeutic promise of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime and its derivatives in medicinal chemistry.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime can be contextualized against related compounds, particularly benzimidazole derivatives and other oxime-containing heterocycles.

Structural Analogues: Benzimidazole 3-Oxides

and describe 2-aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides (e.g., 10a–m), synthesized via condensation of aldehydes with 4-(2-thenoyl)-1,2-benzoquinone dioxime (8) under acidic conditions . These compounds share a thiophene-derived acyl group (2-thenoyl) but differ in their core structure (benzimidazole vs. benzodioxole) and functional groups (hydroxy vs. oxime).

Parameter This compound 2-Aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides
Core Structure 1,3-Benzodioxole Benzimidazole
Key Functional Groups Aldehyde, oxime, 2-thienylcarbonyl Hydroxy, 2-thenoyl, aryl/hetaryl substituents
Synthetic Route Likely involves oxime formation and acylation Condensation of aldehydes with benzoquinone dioxime
Reactivity Oxime group may participate in nucleophilic reactions Hydroxy and N-oxide groups influence redox properties

Conversely, the N-oxide group in benzimidazoles may enhance solubility in polar solvents .

Oxime Derivatives

Oximes are well-known for their role as intermediates in organic synthesis and as bioactive molecules. For example:

  • Benzaldoximes : Simple oximes like benzaldoxime exhibit antifungal activity but lack the thiophene moiety, which in the target compound could enhance lipophilicity and membrane penetration.
  • Aryloxime Ethers : Compounds such as O-acylated oximes (e.g., O-acetylbenzaldoxime) demonstrate pesticidal activity. The 2-thienylcarbonyl group in the target compound may offer unique binding interactions in biological systems compared to simpler acyl groups.

Stability and Reactivity

  • Thermal Stability : The benzodioxole ring is thermally stable due to its fused aromatic system, whereas benzimidazole N-oxides may decompose under prolonged heating due to the labile N–O bond .
  • Hydrolytic Sensitivity : The oxime group in the target compound may hydrolyze under strongly acidic or basic conditions, whereas the hydroxy group in benzimidazole 3-oxides is less prone to hydrolysis.

Biological Activity

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C13H9NO4S
  • Molar Mass: 275.28 g/mol
  • CAS Number: 111172-14-6

The compound features a benzodioxole structure, which is known for its diverse biological activities. The presence of the oxime functional group and a thienyl carbonyl moiety enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to its therapeutic potential in chronic diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering benefits in conditions characterized by excessive inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or inflammatory processes.
  • Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.
  • Metal Chelation : Its structural features suggest potential metal-chelating properties, which can enhance its antioxidant activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryDecreases cytokine levels in animal models
  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison.
  • Antioxidant Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showing a dose-dependent response.
  • Inflammation Model : An animal study indicated that administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation, suggesting a potent anti-inflammatory effect.

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